molecular formula C12H15NO2 B1624666 N-benzoyl-4-hydroxypiperidine CAS No. 80213-01-0

N-benzoyl-4-hydroxypiperidine

Cat. No. B1624666
Key on ui cas rn: 80213-01-0
M. Wt: 205.25 g/mol
InChI Key: PHNPWISXEGFAHM-UHFFFAOYSA-N
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Patent
US04448964

Procedure details

In this reference example, 7.03 g of benzoyl chloride was added dropwise to a mixture of 5.05 g of 4-hydroxypiperidine, 6.36 g of sodium carbonate and 60 ml of water at 10° C. with stirring. After the addition, the mixture was maintained at 5° C. for 2 hours. The reaction mixture was filtered, and then filtrate was extracted with dichloromethane. The extract was concentrated, and ether was added to crystallize, whereby 9.20 g of 1-benzoyl-4-hydroxypiperidine was obtained (yield: 90.1%).
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step Two
Quantity
6.36 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:10][CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.C(=O)([O-])[O-].[Na+].[Na+]>O>[C:1]([N:14]1[CH2:15][CH2:16][CH:11]([OH:10])[CH2:12][CH2:13]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.03 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
5.05 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
6.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
filtrate was extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated
ADDITION
Type
ADDITION
Details
ether was added
CUSTOM
Type
CUSTOM
Details
to crystallize

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 90.1%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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